molecular formula C8H14N2O4 B8282693 Acetic acid, (((methylamino)carbonyl)amino)oxo-, butyl ester CAS No. 105934-78-9

Acetic acid, (((methylamino)carbonyl)amino)oxo-, butyl ester

Cat. No.: B8282693
CAS No.: 105934-78-9
M. Wt: 202.21 g/mol
InChI Key: BEGVEPJFXNZISV-UHFFFAOYSA-N
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Description

Acetic acid, (((methylamino)carbonyl)amino)oxo-, butyl ester is a useful research compound. Its molecular formula is C8H14N2O4 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

105934-78-9

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

butyl 2-(methylcarbamoylamino)-2-oxoacetate

InChI

InChI=1S/C8H14N2O4/c1-3-4-5-14-7(12)6(11)10-8(13)9-2/h3-5H2,1-2H3,(H2,9,10,11,13)

InChI Key

BEGVEPJFXNZISV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)NC(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.5 ml of oxalyl chloride was added to 200 ml of tetrahydrofuran, 9.2 ml of butylalcohol was added dropwise for 30 minutes with stirring in an ice-water bath, and the solution was stirred for a hour in an ice-water bath. 7.4 g of methylurea was slowly added thereto and the solution was stirred for 15 hours at room temperature. After tetrahydrofuran was distilled off under the reduced pressure, water was added to the residue and extracted with ethyl acetate. The ethyl acetate layer was washed three times with saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The crude product was passed through a column of silica gel. Ethyl acetate was distilled off, and ether was added thereto. The precipitate was filtered off and recrystallized from ethyl acetate-hexane to give 11.2 g of 5-methyloxaluric acid butyl ester (compound 20).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

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